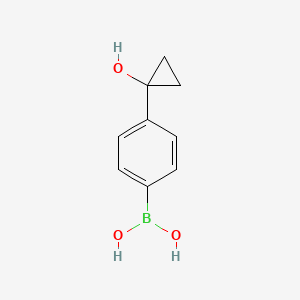(4-(1-Hydroxycyclopropyl)phenyl)boronic acid
CAS No.: 956006-93-2
Cat. No.: VC2936796
Molecular Formula: C9H11BO3
Molecular Weight: 177.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956006-93-2 |
|---|---|
| Molecular Formula | C9H11BO3 |
| Molecular Weight | 177.99 g/mol |
| IUPAC Name | [4-(1-hydroxycyclopropyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 |
| Standard InChI Key | BTPVGADBNJZEHG-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C2(CC2)O)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C2(CC2)O)(O)O |
Introduction
Chemical Identity and Fundamental Properties
Structural Identification
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is precisely identified through multiple chemical classification systems. It possesses a phenyl ring substituted at the para position with a 1-hydroxycyclopropyl group, while the boronic acid functionality (-B(OH)₂) is attached directly to the phenyl ring. The structure contains a unique combination of a cyclopropyl ring, a tertiary alcohol, and a boronic acid moiety.
The compound is registered under the following identifiers:
The chemical identifiers provide comprehensive ways to reference this compound in literature and databases:
Physical and Chemical Properties
The fundamental properties of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid are essential for understanding its behavior in chemical reactions and formulations:
The negative LogP value (-0.65220) indicates that the compound is relatively hydrophilic, which influences its solubility characteristics and partitioning behavior in various solvent systems .
Applications in Organic Synthesis
Pharmaceutical Intermediates
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid serves as a crucial intermediate in the preparation of pharmaceutical compounds. According to available research, this boronic acid functions as a useful reagent in the synthesis of glucopyranosyl-substituted benzonitriles, which have demonstrated potential as therapeutic agents for metabolic disorders . The unique structural features of this compound enable selective transformations in complex synthetic routes.
The presence of the 1-hydroxycyclopropyl group at the para position of the phenyl ring provides a specific reactivity profile that can be exploited in targeted synthetic pathways. This functionality offers a tertiary alcohol that can participate in various transformations while maintaining the boronic acid group for subsequent coupling reactions.
Role in Boronic Acid Chemistry
While specific research focused exclusively on (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is limited in the provided sources, boronic acids broadly serve crucial functions in organic synthesis. General applications of phenylboronic acids include:
-
Cross-coupling reactions, particularly Suzuki-Miyaura couplings, which enable carbon-carbon bond formation
-
Catalytic processes where the boronic acid functions as a Lewis acid
-
Transformations enabling amide bond formation, which is fundamental in peptide synthesis and pharmaceutical development
The compound's structure suggests it would be particularly valuable in selective cross-coupling reactions where the hydroxycyclopropyl group provides additional functionality or directs reactivity.
| Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 5.6182 mL |
| 5 mM | 1.1236 mL |
| 10 mM | 0.5618 mL |
This dilution table provides researchers with practical guidance for preparing solutions at commonly used concentrations for biological and synthetic applications .
Comparison with Other Boronic Acids
Structural Advantages
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid possesses structural features that distinguish it from other commonly used phenylboronic acids. The 1-hydroxycyclopropyl substituent provides:
-
A tertiary alcohol functionality that can serve as a hydrogen bond donor or acceptor
-
A cyclopropyl ring that introduces conformational constraints
-
A para-substitution pattern that yields predictable reactivity in coupling reactions
These features make the compound particularly valuable in specialized synthetic applications where traditional phenylboronic acids might be less effective.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume